2-Ethylundecanoic acid
Overview
Description
2-Ethylundecanoic acid, also known as 2-ethyl-11-methylundecanoic acid or 2-ethyl-11-methyl-1-dodecanoic acid, is a naturally occurring saturated fatty acid. It is a common component of many biological systems, including plants and animals, and is involved in various metabolic processes. 2-Ethylundecanoic acid is used in many industrial and laboratory applications, such as in the synthesis of pharmaceuticals, surfactants, and other chemicals.
Scientific Research Applications
Metal Organic Precursors in Material Science
2-Ethylhexanoates, closely related to 2-Ethylundecanoic acid, are extensively used as metal-organic precursors in material science. Their applications include catalysts for ring-opening polymerizations and in the painting industry for their drying properties. This critical review by Mishra, Daniele, and Hubert-Pfalzgraf (2007) highlights the synthesis, structural, and physico-chemical properties of metal alkanoates, focusing on their applications in materials science and identifying future research areas (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Organic Synthesis
2-Ethylhexanoic acid is utilized as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. Hekmatshoar et al. (2015) demonstrated its effectiveness in catalyzing these reactions, highlighting its reusability and efficiency (Hekmatshoar et al., 2015).
Catalytic Production of Higher Alcohols
In the field of sustainable chemical processes, Patel et al. (2015) analyzed the sustainability metrics in the catalytic production of higher alcohols from ethanol, using 2-Ethyl-1-hexanol as an exemplary compound. This study offers insights into the economic and environmental challenges of biobased routes compared to conventional fossil-based processes (Patel et al., 2015).
Esterification and Reactive Distillation
The esterification of acrylic acid and 2-ethyl-1-hexanol, related to 2-Ethylundecanoic acid, was explored by Talnikar et al. (2018) for process intensification. Their research involved batch reactor experiments and reactive distillation, demonstrating an increase in conversion efficiency (Talnikar et al., 2018).
Biocatalyzed Esterification in Cosmetics
Gawas and Rathod (2020) focused on the biocatalyzed esterification of 2-ethylhexanol and stearic acid to form 2-ethylhexyl stearate, a bio-lubricant in cosmetics. The study highlights the efficiency of ultrasound-assisted synthesis in reducing reaction time (Gawas & Rathod, 2020).
Nitration in Capillary Microreactors
Li et al. (2017) conducted a study on the nitration process of 2-ethylhexanol, which is structurally similar to 2-Ethylundecanoic acid, in capillary microreactors. This research provides valuable insights into process intensification and the potential of microreactors in chemical synthesis (Li et al., 2017).
Lewis Acid Catalysis
Iron(III) 2-ethylhexanoate, related to 2-Ethylundecanoic acid, has been used as a novel Lewis acid catalyst in stereoselective Diels–Alder reactions. This study by Gorman and Tomlinson (1998) demonstrates the potential of these compounds in organic synthesis (Gorman & Tomlinson, 1998).
Environmental Impact of Plasticizers
Horn et al. (2004) and Nalli et al. (2006) have studied the environmental impact of plasticizers, which degrade to form metabolites including 2-ethylhexanoic acid. These metabolites, exhibiting acute toxicity, are significant in understanding the ecological impact of plasticizer degradation (Horn et al., 2004), (Nalli et al., 2006).
properties
IUPAC Name |
2-ethylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12(4-2)13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOMLDYIAWPSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885892 | |
Record name | Undecanoic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylundecanoic acid | |
CAS RN |
45158-84-7 | |
Record name | 2-Ethylundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45158-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanoic acid, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045158847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoic acid, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanoic acid, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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